Cas no 2411260-62-1 (N-(2-tert-butyl-1,3-thiazol-4-yl)methylbut-2-ynamide)

N-(2-tert-butyl-1,3-thiazol-4-yl)methylbut-2-ynamide 化学的及び物理的性質
名前と識別子
-
- N-[[2-(1,1-Dimethylethyl)-4-thiazolyl]methyl]-2-butynamide
- N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]but-2-ynamide
- 2411260-62-1
- Z2013399420
- EN300-26582802
- N-(2-tert-butyl-1,3-thiazol-4-yl)methylbut-2-ynamide
-
- インチ: 1S/C12H16N2OS/c1-5-6-10(15)13-7-9-8-16-11(14-9)12(2,3)4/h8H,7H2,1-4H3,(H,13,15)
- InChIKey: FFLWXIWCKLLTNT-UHFFFAOYSA-N
- SMILES: S1C=C(CNC(C#CC)=O)N=C1C(C)(C)C
計算された属性
- 精确分子量: 236.09833431g/mol
- 同位素质量: 236.09833431g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 321
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 70.2Ų
じっけんとくせい
- 密度みつど: 1.123±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸度系数(pKa): 11.01±0.46(Predicted)
N-(2-tert-butyl-1,3-thiazol-4-yl)methylbut-2-ynamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26582802-0.05g |
N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]but-2-ynamide |
2411260-62-1 | 95.0% | 0.05g |
$948.0 | 2025-03-20 | |
Enamine | EN300-26582802-0.25g |
N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]but-2-ynamide |
2411260-62-1 | 95.0% | 0.25g |
$1038.0 | 2025-03-20 | |
Enamine | EN300-26582802-0.5g |
N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]but-2-ynamide |
2411260-62-1 | 95.0% | 0.5g |
$1084.0 | 2025-03-20 | |
Enamine | EN300-26582802-10g |
N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]but-2-ynamide |
2411260-62-1 | 90% | 10g |
$4852.0 | 2023-09-13 | |
Enamine | EN300-26582802-10.0g |
N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]but-2-ynamide |
2411260-62-1 | 95.0% | 10.0g |
$4852.0 | 2025-03-20 | |
Enamine | EN300-26582802-5g |
N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]but-2-ynamide |
2411260-62-1 | 90% | 5g |
$3273.0 | 2023-09-13 | |
Enamine | EN300-26582802-1g |
N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]but-2-ynamide |
2411260-62-1 | 90% | 1g |
$1129.0 | 2023-09-13 | |
Enamine | EN300-26582802-0.1g |
N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]but-2-ynamide |
2411260-62-1 | 95.0% | 0.1g |
$993.0 | 2025-03-20 | |
Enamine | EN300-26582802-2.5g |
N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]but-2-ynamide |
2411260-62-1 | 95.0% | 2.5g |
$2211.0 | 2025-03-20 | |
Enamine | EN300-26582802-1.0g |
N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]but-2-ynamide |
2411260-62-1 | 95.0% | 1.0g |
$1129.0 | 2025-03-20 |
N-(2-tert-butyl-1,3-thiazol-4-yl)methylbut-2-ynamide 関連文献
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
N-(2-tert-butyl-1,3-thiazol-4-yl)methylbut-2-ynamideに関する追加情報
N-(2-tert-butyl-1,3-thiazol-4-yl)methylbut-2-ynamide: A Comprehensive Overview
N-(2-tert-butyl-1,3-thiazol-4-yl)methylbut-2-ynamide (CAS No. 2411260-62-1) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of new therapeutic agents.
The molecular structure of N-(2-tert-butyl-1,3-thiazol-4-yl)methylbut-2-ynamide is composed of a thiazole ring and a butynamide moiety, which together contribute to its distinct chemical properties. The thiazole ring, known for its biological activity and stability, is a common scaffold in many pharmaceuticals. The butynamide group, on the other hand, provides additional functional groups that can be modified to enhance the compound's pharmacological properties.
Recent studies have highlighted the multifaceted biological activities of N-(2-tert-butyl-1,3-thiazol-4-yl)methylbut-2-ynamide. One of the most notable findings is its potential as an anti-inflammatory agent. In vitro experiments have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes it a promising candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Moreover, N-(2-tert-butyl-1,3-thiazol-4-yl)methylbut-2-ynamide has shown significant antioxidant activity. Oxidative stress is a key factor in the pathogenesis of many diseases, including neurodegenerative disorders and cardiovascular diseases. The ability of this compound to scavenge free radicals and reduce oxidative damage suggests its potential as a protective agent against these conditions.
In addition to its anti-inflammatory and antioxidant properties, N-(2-tert-butyl-1,3-thiazol-4-yl)methylbut-2-ynamide has been investigated for its anticancer potential. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines while exhibiting minimal toxicity to normal cells. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell proliferation and survival.
The pharmacokinetic profile of N-(2-tert-butyl-1,3-thiazol-4-yl)methylbut-2-ynamide has also been studied extensively. Research indicates that it has favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an oral therapeutic agent. However, more detailed studies are needed to fully understand its metabolism and excretion pathways.
One of the challenges in the development of new pharmaceuticals is ensuring their safety and efficacy in clinical settings. Preclinical safety assessments have shown that N-(2-tert-butyl-1,3-thiazol-4-yl)methylbut-2-ynamide has a favorable safety profile at therapeutic doses. However, comprehensive toxicological evaluations are ongoing to identify any potential adverse effects.
The future prospects for N-(2-tert-butyl-1,3-thiazol-4-yl)methylbut-2-yamamide are promising. Ongoing clinical trials are evaluating its efficacy in treating various conditions, including chronic inflammatory diseases and certain types of cancer. If these trials yield positive results, this compound could become an important addition to the arsenal of therapeutic agents available to clinicians.
In conclusion, N-(2-tet-butyl-l,-thiazol--methylbut--ynamide (CAS No. 2411260--) represents a significant advancement in the field of medicinal chemistry. Its unique structure and diverse biological activities make it a valuable candidate for further research and development. As more data becomes available from ongoing studies, it is likely that this compound will continue to attract attention from both academic researchers and pharmaceutical companies alike.
2411260-62-1 (N-(2-tert-butyl-1,3-thiazol-4-yl)methylbut-2-ynamide) Related Products
- 2228737-59-3(tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate)
- 892773-81-8(1-(3-fluorophenyl)-4-3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)
- 1220019-58-8(2-Methoxy-4-propylphenyl 3-piperidinyl etherhydrochloride)
- 1806753-44-5(6-(Fluoromethyl)-2-methyl-4-nitro-3-(trifluoromethoxy)pyridine)
- 155862-90-1(N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide)
- 1807215-10-6(4-Bromo-2-nitro-6-(trifluoromethyl)pyridine)
- 879-85-6(2-Butenoic acid, 3-(2-thienyl)-, ethyl ester)
- 851405-33-9(2-(4-ethoxyphenyl)-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide)
- 447431-22-3(2-([(3-METHYL-FURAN-2-CARBONYL)-AMINO]-METHYL)-FURAN-3-CARBOXYLIC ACID)
- 868775-42-2(tert-butyl cis-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-1-carboxylate)




